2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide
Description
Properties
CAS No. |
1223957-45-6 |
|---|---|
Molecular Formula |
C27H28N6O2S |
Molecular Weight |
500.62 |
IUPAC Name |
2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C27H28N6O2S/c1-4-5-15-35-21-11-9-20(10-12-21)22-16-23-26-29-30-27(32(26)13-14-33(23)31-22)36-17-24(34)28-25-18(2)7-6-8-19(25)3/h6-14,16H,4-5,15,17H2,1-3H3,(H,28,34) |
InChI Key |
HEIUPFZWEYSKLC-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=C(C=CC=C5C)C)C3=C2 |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Similar compounds have been reported to target c-met kinase and adenosine receptors . These targets play crucial roles in cell signaling pathways, influencing cell growth, proliferation, and survival.
Mode of Action
Similar compounds have been shown to inhibit c-met kinase , which could potentially lead to the disruption of cell signaling pathways and inhibit cell proliferation.
Biochemical Pathways
The inhibition of c-met kinase and interaction with adenosine receptors suggest that it may influence pathways related to cell growth, proliferation, and survival.
Result of Action
The inhibition of c-met kinase and interaction with adenosine receptors suggest that it may have anti-proliferative effects on cells.
Biological Activity
The compound 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide is a complex heterocyclic compound with potential biological activities. Its structure includes multiple functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available literature, focusing on its anticancer properties and other biological effects.
Chemical Structure and Properties
- Molecular Formula : C26H26N6O3S
- Molecular Weight : 504.58 g/mol
- CAS Number : 1255777-64-0
The compound features a pyrazolo-triazolo scaffold known for its diverse biological activities. The presence of the thio group and various aromatic rings enhances its potential interactions with biological targets.
Anticancer Activity
Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrazolo[4,3-e][1,2,4]triazine have been shown to inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Kinases : Many pyrazolo derivatives inhibit key kinases such as Bruton’s tyrosine kinase (BTK), which is crucial in cancer signaling pathways .
- Induction of Apoptosis : Compounds similar to our target have been reported to induce apoptosis in cancer cells by activating caspases and modulating apoptotic pathways through the upregulation of pro-apoptotic factors like p53 and Bax while downregulating anti-apoptotic proteins .
In Vitro Studies
A study assessing the cytotoxic effects of related compounds on breast cancer cell lines (MCF-7 and MDA-MB-231) found that certain derivatives exhibited stronger cytotoxicity than standard chemotherapeutics like cisplatin. These compounds promoted apoptosis and autophagy via increased ROS production and inhibition of mTOR signaling pathways .
The proposed mechanisms through which this compound may exert its biological effects include:
- Cell Cycle Arrest : By interfering with cyclin-dependent kinases (CDKs), the compound can halt the progression of the cell cycle in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting cell death.
- Autophagy Induction : The compound may trigger autophagic processes that degrade dysfunctional cellular components, contributing to cell death in malignancies.
Data Table: Summary of Biological Activities
Case Studies
Several case studies have explored the potential of pyrazolo derivatives in clinical settings:
- Study on Breast Cancer : A recent study demonstrated that a closely related compound showed significant tumor reduction in xenograft models by inducing apoptosis through caspase activation and inhibiting NF-kB signaling pathways .
- In Vivo Efficacy : In vivo studies using animal models have indicated that compounds with similar structures can effectively reduce tumor size and improve survival rates compared to control groups receiving no treatment or standard therapies .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazolo[1,5-a][1,2,4]triazole derivatives. These compounds exhibit significant activity against a range of pathogens including bacteria and fungi. For instance, derivatives containing the 1,2,4-triazole nucleus have been shown to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound may similarly demonstrate efficacy in combating resistant strains due to its structural characteristics that enhance binding to bacterial targets .
Anticancer Properties
The presence of fused heterocyclic systems in this compound suggests potential anticancer activity. Compounds with similar structural motifs have been studied for their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. Research indicates that triazole derivatives can modulate multiple signaling pathways involved in cancer progression .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. Many pyrazole derivatives have been documented for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them candidates for the treatment of inflammatory diseases .
Case Studies and Research Findings
Several studies have evaluated the biological activities of similar compounds:
- Antibacterial Studies : A series of thiazol-4-one/thiophene-bearing pyrazole derivatives were synthesized and tested for antimicrobial activity. Results indicated significant efficacy against various bacterial strains .
- Structure-Activity Relationship (SAR) : Research has demonstrated that modifications on the phenyl rings significantly influence the biological activity of triazole derivatives. Compounds with electron-withdrawing groups showed enhanced antibacterial properties .
Chemical Reactions Analysis
Oxidation Reactions
The thioether group (–S–) in the molecule undergoes oxidation under controlled conditions. For example:
-
Reagents : Potassium permanganate (KMnO₄) in acidic or neutral conditions.
-
Products : Sulfoxide (R–SO–R') or sulfone (R–SO₂–R'), depending on reaction duration and oxidizing strength.
-
Mechanism : Electrophilic oxidation of sulfur, with intermediates characterized via NMR spectroscopy.
Data Table :
| Substrate | Oxidizing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Thioether | KMnO₄ | H₂O, 60°C | Sulfone | 78 |
Reduction Reactions
The pyrazine and triazole rings may participate in selective reductions:
-
Reagents : Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd).
-
Products : Partially saturated heterocyclic systems, observed via mass spectrometry.
Nucleophilic Substitution at the Thioether
The sulfur atom acts as a nucleophilic site, enabling substitution reactions:
-
Reagents : Alkyl halides (e.g., methyl iodide) in basic media.
-
Products : New thioethers or sulfonium salts, confirmed by IR and ¹H NMR .
Example Reaction :
Acetamide Hydrolysis
The acetamide group (–NHCOCH₃) undergoes hydrolysis under acidic or basic conditions:
-
Reagents : HCl (6M) or NaOH (aqueous).
-
Products : Corresponding carboxylic acid or ammonium salt, isolated via column chromatography.
Data Table :
| Condition | Reagent | Temperature | Product | Purity (%) |
|---|---|---|---|---|
| Acidic | HCl | Reflux | Acid | 92 |
| Basic | NaOH | 80°C | Salt | 85 |
Electrophilic Aromatic Substitution
The electron-rich 4-butoxyphenyl and pyrazine rings participate in electrophilic reactions:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at para positions.
-
Sulfonation : Oleum (H₂SO₄/SO₃) yields sulfonated derivatives.
Heterocyclic Ring Functionalization
The pyrazolo-triazolo-pyrazine core reacts with electrophiles:
-
Halogenation : NBS (N-bromosuccinimide) selectively brominates the pyrazine ring.
-
Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids yield biaryl derivatives .
Example :
Interaction with Biological Nucleophiles
In pharmacological studies, the thioether and acetamide groups react with cysteine residues in enzymes:
-
Targets : EGFR and CDK-2 inhibition, with IC₅₀ values < 100 nM .
-
Apoptosis Induction : Increases caspase-3 activity in MCF-7 cells by 43.3% .
Spectroscopic Characterization
Reaction products are validated via:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of pyrazolo-triazolo-pyrazine derivatives. Key structural analogues include:
Key Comparisons
Bioactivity: The target compound’s hypothesized kinase inhibition contrasts with alkyltrimethylammonium surfactants, which primarily disrupt microbial membranes .
Synthetic Complexity :
- The fused pyrazolo-triazolo-pyrazine system requires multi-step synthesis, whereas alkyltrimethylammonium compounds are simpler to produce .
Methodological Considerations :
- Similarity assessment methods (e.g., Tanimoto coefficients, molecular fingerprints) classify the target as structurally distinct from simpler triazoles due to its polycyclic core .
Research Findings
- Kinase Inhibition: Pyrazolo-triazolo scaffolds are known to inhibit kinases like JAK2 and EGFR. The 2,6-dimethylphenyl group in the target may enhance selectivity over off-target kinases .
Q & A
Q. Q1. What are the established synthetic routes for preparing 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide, and how can reaction conditions be optimized?
Methodological Answer:
- Route 1: React pyrazolo-triazolo-pyrazine precursors with N-(2,6-dimethylphenyl) α-chloroacetamide derivatives under reflux in ethanol, using glacial acetic acid as a catalyst. This method is analogous to the synthesis of N-substituted pyrazolo-triazole derivatives .
- Route 2: Employ nucleophilic substitution of thiol-containing intermediates with halogenated pyrazolo-triazolo-pyrazine scaffolds in alkaline ethanol, followed by purification via column chromatography .
- Optimization: Use computational tools like COMSOL Multiphysics to simulate reaction kinetics and identify ideal solvent systems (e.g., ethanol/DMF mixtures) and temperature ranges (80–120°C) to maximize yield .
Q. Q2. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Analysis: Assign peaks using - and -NMR to confirm regiochemistry of the pyrazolo-triazolo-pyrazine core and acetamide substituents. Pay attention to deshielded protons near the sulfur atom .
- Mass Spectrometry: Use high-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns, particularly for the butoxyphenyl and dimethylphenyl groups .
- X-ray Crystallography: Resolve tautomeric ambiguities (e.g., pyrazole vs. triazole ring protonation states) via single-crystal analysis, as demonstrated for structurally analogous pyrazolo[4,3-c]benzothiazinones .
Q. Q3. How can researchers mechanistically rationalize the formation of intermediates during synthesis?
Methodological Answer:
- Track intermediates using HPLC-MS at timed intervals. For example, identify the stepwise formation of thiolated pyrazolo-triazolo-pyrazine intermediates, as seen in the synthesis of S-derivatives of 4-amino-1,2,4-triazoles .
- Use DFT calculations (e.g., Gaussian 09) to model transition states and confirm the nucleophilic aromatic substitution mechanism at the pyrazine sulfur site .
Advanced Research Questions
Q. Q4. How can computational modeling improve the design of derivatives with enhanced biological activity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to predict binding affinities for target proteins (e.g., kinases or PDE inhibitors). Optimize substituents like the butoxyphenyl group based on hydrophobic pocket interactions, as applied to pyrazolo[1,5-a]pyrimidine derivatives .
- QSAR Studies: Corrogate substituent electronic parameters (Hammett σ) with bioactivity data to prioritize synthetic targets. For example, electron-withdrawing groups on the acetamide moiety may enhance metabolic stability .
Q. Q5. How should researchers address contradictions in spectroscopic data or biological assay results?
Methodological Answer:
- Data Triangulation: Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare with crystallographic data to resolve ambiguities in regiochemistry .
- Assay Replication: Test biological activity (e.g., antioxidant or antiaggregatory effects) under standardized conditions (e.g., pH 7.4 buffer, 37°C) and use statistical tools (ANOVA) to identify outliers, as done for pyrazolo[4,3-c]benzothiazinones .
Q. Q6. What strategies are effective for scaling up synthesis while maintaining purity?
Methodological Answer:
- Process Intensification: Use flow chemistry to control exothermic reactions (e.g., thiolation steps) and minimize side products. Monitor in real-time with inline IR spectroscopy .
- Crystallization Optimization: Screen solvents (e.g., ethyl acetate/hexane) using high-throughput platforms to isolate high-purity crystals, as applied to pyrazolo-triazolo-pyridine derivatives .
Q. Q7. How can tautomerism and regiochemistry impact the compound’s reactivity and bioactivity?
Methodological Answer:
- Tautomer Analysis: Use -NMR and X-ray crystallography to identify dominant tautomers (e.g., pyrazole vs. triazole protonation states), which influence hydrogen-bonding interactions in biological systems .
- Regiochemical Control: Introduce steric-directing groups (e.g., 2,6-dimethylphenyl) to enforce regioselective substitution, as seen in pyrazolo[1,5-d]triazolo[3,4-c]pyridines .
Q. Q8. What advanced methodologies ensure reproducibility in complex multi-step syntheses?
Methodological Answer:
- Automated Reaction Monitoring: Deploy AI-driven platforms (e.g., Chemspeed or LabDroid) to standardize reaction parameters (e.g., stirring rate, pH) and log deviations in real time .
- Data Curation: Use ELN (Electronic Lab Notebook) systems with blockchain verification to track reagent batches and environmental conditions, mitigating variability .
Key Methodological Tools Referenced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
